molecular formula C12H11Cl2N3S B1230242 2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine

2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine

Cat. No.: B1230242
M. Wt: 300.2 g/mol
InChI Key: VRYFPFHGCPTRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML100 is a mesoporous aluminium-based metal-organic framework (MOF) known for its high surface area and unique structural properties. It is capable of adsorbing and encapsulating a wide range of molecules, making it a versatile material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

ML100 can be synthesized using a hydrothermal method, where aluminium nitrate and trimesic acid are mixed in a solvent such as water or ethanol. The mixture is then heated in an autoclave at elevated temperatures (typically around 150-200°C) for several hours to form the crystalline MOF .

Industrial Production Methods

In industrial settings, the production of ML100 involves scaling up the hydrothermal synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent composition to ensure consistent quality and yield. Post-synthesis, the material is often subjected to activation processes to remove any residual solvents and enhance its porosity .

Chemical Reactions Analysis

Types of Reactions

ML100 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Adsorption: Common gases adsorbed include carbon dioxide, methane, and hydrogen.

    Catalysis: Reagents such as hydrogen peroxide for oxidation reactions and hydrogen gas for reduction reactions are commonly used.

Major Products Formed

Mechanism of Action

The mechanism by which ML100 exerts its effects is primarily through adsorption and catalysis. The aluminium centers and organic linkers within the MOF structure provide active sites for these processes. In adsorption, the high surface area and porosity allow for the capture of gases and molecules. In catalysis, the active sites facilitate the conversion of reactants to products through various chemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ML100

ML100 is unique due to its specific pore size distribution and high surface area, which make it particularly effective for gas adsorption and catalysis. Its ability to be functionalized and modified further enhances its versatility in various applications .

Properties

Molecular Formula

C12H11Cl2N3S

Molecular Weight

300.2 g/mol

IUPAC Name

2-(dichloromethyl)-4-(4-methylphenyl)-6-methylsulfanyl-1,3,5-triazine

InChI

InChI=1S/C12H11Cl2N3S/c1-7-3-5-8(6-4-7)10-15-11(9(13)14)17-12(16-10)18-2/h3-6,9H,1-2H3

InChI Key

VRYFPFHGCPTRHR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC(=N2)SC)C(Cl)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
Reactant of Route 2
2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
Reactant of Route 3
2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
Reactant of Route 4
2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2-(Dichloromethyl)-4-(4-methylphenyl)-6-(methylthio)-1,3,5-triazine

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